rac-trans Jasmonic Acid-d3

Description

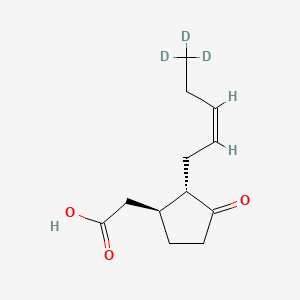

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-ONNWNUQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857900 | |

| Record name | {(1S,2S)-3-Oxo-2-[(2Z)-(5,5,5-~2~H_3_)pent-2-en-1-yl]cyclopentyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903510-51-0 | |

| Record name | {(1S,2S)-3-Oxo-2-[(2Z)-(5,5,5-~2~H_3_)pent-2-en-1-yl]cyclopentyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of rac-trans Jasmonic Acid-d3 in Advancing Plant Biology Research: A Technical Guide

This guide provides an in-depth technical overview of the applications of rac-trans Jasmonic Acid-d3 in plant biology research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical role of this isotopically labeled compound in the precise quantification of endogenous jasmonates and in unraveling the complexities of jasmonate-mediated signaling pathways.

Introduction: The Significance of Jasmonates and Isotopic Labeling

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of a wide array of physiological and developmental processes in plants.[1] They are integral to plant defense mechanisms against biotic stresses, such as insect herbivory and pathogen infections, as well as responses to abiotic stresses like wounding and UV radiation.[2] The jasmonate signaling pathway is a complex network that modulates gene expression to orchestrate these responses, often in crosstalk with other hormone signaling pathways.[3]

Accurate quantification of endogenous jasmonic acid (JA) and its derivatives is paramount to understanding their roles in these intricate biological processes. However, the low concentrations of these phytohormones in plant tissues present a significant analytical challenge.[4] Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for the precise and accurate quantification of small molecules in complex biological matrices.[5][6] This technique relies on the use of a stable isotope-labeled internal standard, such as this compound.

This compound is a synthetic analog of jasmonic acid where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling renders it chemically identical to the endogenous analyte but with a distinct, higher mass-to-charge ratio (m/z). When added to a sample at a known concentration at the initial stage of extraction, it co-elutes with the endogenous JA during chromatography and is simultaneously detected by the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard, precise quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation and analysis.[4][6]

Core Applications of this compound

The primary applications of this compound in plant biology are centered around its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.

Accurate Quantification of Endogenous Jasmonic Acid via Isotope Dilution Mass Spectrometry

The most prevalent use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of endogenous jasmonic acid.[7][8] The addition of a known amount of the deuterated standard at the beginning of the sample preparation process corrects for variability in extraction efficiency, sample cleanup, and instrument response, thereby ensuring high accuracy and precision.[4][5]

This protocol outlines a general workflow for the extraction, purification, and quantification of jasmonic acid from plant tissues using this compound as an internal standard.

1. Sample Preparation and Extraction:

-

Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

To the homogenized tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol or 80% acetonitrile with 1% acetic acid).[9][10]

-

Spike the sample with a known amount of this compound (e.g., 5-10 ng).

-

Vortex the mixture vigorously and incubate at 4°C for 30 minutes with shaking.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes.

-

Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

-

Condition a C18 SPE cartridge (e.g., Waters Sep-Pak tC18) by passing 1 mL of 100% methanol followed by 1 mL of 1% acetic acid.[10][11]

-

Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.

-

Elute the jasmonates with 1-2 mL of 80% acetonitrile containing 1% acetic acid.[10]

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm) is commonly used.[12]

-

Mobile Phase A: 0.05-0.1% Formic acid in water.

-

Mobile Phase B: 0.05-0.1% Formic acid in methanol or acetonitrile.

-

Gradient: A typical gradient would be a linear increase from an initial low percentage of mobile phase B to a high percentage over 10-15 minutes to elute the analytes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for jasmonic acid.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both endogenous JA and the deuterated internal standard.

-

The following table summarizes typical validation parameters for an LC-MS/MS method for jasmonic acid quantification using a deuterated internal standard.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [13] |

| Recovery | 90.6–110.3% | [13] |

| Limit of Detection (LOD) | 0.03 pg on-column | [13] |

| Limit of Quantification (LOQ) | 0.1 pg on-column | [13] |

| Precision (RSD%) | ≤ 3% | [13] |

-

Immediate Freezing: Halts enzymatic activity that could alter endogenous jasmonate levels.

-

Acidified Organic Solvent: The organic solvent (methanol or acetonitrile) efficiently extracts the relatively nonpolar jasmonic acid, while the acid (acetic or formic acid) ensures that the carboxylic acid group of JA remains protonated, enhancing its extraction and retention on the reverse-phase SPE and HPLC columns.

-

Solid-Phase Extraction: This step is crucial for removing interfering compounds from the complex plant matrix, such as pigments and sugars, which can cause ion suppression in the mass spectrometer and lead to inaccurate quantification.[14]

-

Isotope Dilution: The core of the method's accuracy. Because the deuterated standard behaves identically to the endogenous compound during extraction, cleanup, and ionization, the ratio of their signals provides a precise measure of the endogenous concentration, independent of sample loss.[6]

Caption: Workflow for Jasmonic Acid Quantification.

Tracing the Metabolic Fate of Jasmonic Acid

Beyond quantification, this compound can be used as a tracer to study the metabolic fate of jasmonic acid in plant tissues.[15][16] By introducing the labeled JA into a plant system (e.g., through feeding experiments), researchers can track its conversion into various downstream metabolites, such as jasmonoyl-isoleucine (JA-Ile), hydroxylated forms (e.g., 12-OH-JA), and glycosylated conjugates.[16][17]

-

Introduction of Labeled JA: this compound is introduced to the plant system, for example, by applying it to the leaves or roots.

-

Time-Course Sampling: Plant tissues are harvested at different time points after the application of the labeled compound.

-

Extraction and Analysis: The samples are extracted and analyzed by LC-MS/MS. The mass spectrometer is set to detect not only the labeled JA but also its potential deuterated metabolites.

-

Metabolite Identification: The presence of deuterated forms of known JA metabolites confirms their synthesis from the exogenously applied labeled precursor.

This approach provides invaluable insights into the dynamics of jasmonate metabolism and catabolism, helping to elucidate the pathways that regulate the levels of bioactive jasmonates.

The Jasmonate Signaling Pathway: A Visual Representation

The biological effects of jasmonic acid are mediated through a well-characterized signaling pathway. Understanding this pathway is crucial for interpreting the results of quantitative and metabolic studies.

Caption: The Core Jasmonate Signaling Pathway.

Conclusion

This compound is an indispensable tool in modern plant biology research. Its application as an internal standard in isotope dilution mass spectrometry has revolutionized the ability to accurately quantify endogenous jasmonic acid, providing reliable data for understanding plant responses to environmental stimuli. Furthermore, its use as a tracer in metabolic studies is crucial for dissecting the intricate network of jasmonate biosynthesis, conjugation, and catabolism. The methodologies and principles outlined in this guide underscore the power of stable isotope labeling in advancing our knowledge of plant hormone signaling and its role in plant health and survival.

References

-

Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway. (2011). Analyst, 136(9), 1847-1853. [Link]

-

Trapp, M. A., de Souza, G. D., Rodrigues-Filho, E., Boland, W., & Mithöfer, A. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417. [Link]

-

Glauser, G., Grata, E., Dubugnon, L., Rudaz, S., Farmer, E. E., & Wolfender, J. L. (2008). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant methods, 4, 21. [Link]

-

Techniques for detection and quantitation of plant hormones. (2024, February 16). YouTube. [Link]

-

Phytohormone extraction. (n.d.). ARC Centre of Excellence in Plant Success in Nature and Agriculture. [Link]

-

Creelman, R. A., & Mullet, J. E. (1998). Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. Analytical biochemistry, 257(2), 186-194. [Link]

-

Swiatek, A., Van Dongen, W., Esmans, E., & Van Onckelen, H. (2002). Metabolic fate of jasmonates in tobacco bright yellow-2 cells. Plant physiology, 128(1), 219-230. [Link]

-

Cao, D., Barbier, F. F., Yoneyama, K., & Beveridge, C. A. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. In Methods in Molecular Biology (pp. 165-173). Humana, New York, NY. [Link]

-

Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058. [Link]

-

Cao, D., Barbier, F. F., Yoneyama, K., & Beveridge, C. A. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Methods in Molecular Biology, 2533, 165-173. [Link]

-

Huang, Z., Chen, F., Liu, Y., & Xie, Y. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 55(15), 1544-1549. [Link]

-

Hashiguchi, T., Hashiguchi, M., Tanaka, H., & Akashi, R. (2021). Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method. Plos one, 16(2), e0247225. [Link]

-

Bisht, N., Gupta, A., Awasthi, P., Goel, A., Chandran, D., Sharma, N., & Singh, N. (2022). Development of a rapid LC-MS/MS method for the simultaneous quantification of various flavonoids, isoflavonoids, and phytohormones extracted from Medicago truncatula leaves. Journal of Liquid Chromatography & Related Technologies, 45(5-6), 241-250. [Link]

-

Dabrowska, P. A. (2009). Oxylipin phytohormones in plant-insect interactions: action and metabolism of jasmonic acid and 12-oxophytodienoic acid in plants and insects. [Link]

-

Isotope dilution. (n.d.). In Wikipedia. [Link]

-

Šimura, J., Kofroňová, O., & Novák, O. (2020). Can plant hormonomics be built on simple analysis? A review. Analytical and bioanalytical chemistry, 412(23), 5637-5653. [Link]

-

Wang, L., & Wu, J. (2023). Jasmonates Coordinate Secondary with Primary Metabolism. International Journal of Molecular Sciences, 24(18), 14166. [Link]

-

Knöfel, H. D., & Gross, D. (1988). Synthesis of Racemic [2-14C] Jasmonic Acid. Zeitschrift für Naturforschung C, 43(1-2), 29-31. [Link]

-

Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021–1058. [Link]

-

Wang, K. L., Li, H., & Ecker, J. R. (2002). Early signal transduction linking the synthesis of jasmonic acid in plant. Plant biology, 4(3), 305-312. [Link]

-

Ullah, A., Akbar, A., Luo, Q., Khan, A. H., Manghwar, H., Shaban, M., & Yang, X. (2021). Role of jasmonic acid in plants: the molecular point of view. Planta, 253(5), 1-20. [Link]

Sources

- 1. Jasmonates Coordinate Secondary with Primary Metabolism [mdpi.com]

- 2. Early signal transduction linking the synthesis of jasmonic acid in plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. plantsuccess.org [plantsuccess.org]

- 9. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Fate of Jasmonates in Tobacco Bright Yellow-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Properties and Structure of rac-trans Jasmonic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Jasmonic Acid in Modern Research

In the realm of plant biology and analytical chemistry, precision and accuracy are paramount. Jasmonic acid (JA), a vital plant hormone, orchestrates a multitude of physiological processes, from growth and development to defense against pathogens and herbivores. To unravel the intricate signaling pathways and metabolic fluxes involving jasmonates, researchers rely on sensitive analytical techniques, predominantly liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is a cornerstone of quantitative accuracy in these methods. This guide provides an in-depth technical overview of rac-trans Jasmonic Acid-d3, a deuterated analog of jasmonic acid, designed to serve as a robust internal standard for rigorous scientific investigation.

The strategic replacement of three hydrogen atoms with deuterium imparts a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled jasmonic acid, without significantly altering its chemical behavior during extraction and chromatographic separation. This guide will delve into the chemical and physical properties, structural elucidation, and practical applications of this compound, offering field-proven insights for its effective utilization in a research setting.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 903510-51-0, is a synthetic, deuterated form of jasmonic acid. The "rac" prefix indicates a racemic mixture of enantiomers, while "trans" refers to the stereochemistry of the two side chains on the cyclopentanone ring. The "-d3" suffix signifies the presence of three deuterium atoms.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Chemical Name | rac-trans-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentaneacetic Acid-d3 | [1] |

| CAS Number | 903510-51-0 | [1][2] |

| Molecular Formula | C₁₂H₁₅D₃O₃ | [2] |

| Molecular Weight | 213.29 g/mol | [1] |

| Physical State | Clear, colorless to very light yellow oil | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | [3][4] |

| Storage | Recommended storage at 2-8°C. | [1] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the following provides an overview of the expected spectroscopic features based on the structure of jasmonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of jasmonic acid is complex due to the presence of multiple chiral centers and overlapping signals. Key features include signals for the olefinic protons of the pentenyl side chain (around 5.2-5.4 ppm), the methyl group triplet (around 0.9 ppm), and various methylene and methine protons in the cyclopentanone ring and side chains.[5][6] In the d3 analog, the signals corresponding to the deuterated positions would be absent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ketone (around 219 ppm), the carboxylic acid carbon (around 179 ppm), and the olefinic carbons (around 125-135 ppm).[7][8]

Mass Spectrometry (MS):

The mass spectrum of jasmonic acid and its deuterated analog is critical for its use as an internal standard. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is observed. For this compound, this would be at m/z 212.3, compared to m/z 209.1 for the non-deuterated form.

Characteristic Fragmentation Pattern:

Collision-induced dissociation (CID) of the parent ion yields characteristic fragment ions. A common fragmentation involves the loss of water (H₂O) and the cleavage of the acetic acid side chain. The presence of deuterium will shift the m/z of fragments containing the deuterated positions.[9][10]

Synthesis of this compound

A common method for the synthesis of deuterated jasmonates involves the modification of commercially available methyl jasmonate.[11] The following is a representative protocol.

Experimental Protocol: Synthesis via Base-Catalyzed Deuterium Exchange

-

Preparation of Deuterated Methanol: Prepare a solution of sodium methoxide in methanol-d4 (MeOD).

-

Deuterium Exchange: Dissolve rac-trans methyl jasmonate in the prepared deuterated methanol solution. The base will catalyze the exchange of the acidic α-protons adjacent to the ketone and ester carbonyls with deuterium from the solvent. The reaction is typically stirred at room temperature for several hours.

-

Quenching and Extraction: The reaction is quenched by the addition of D₂O. The deuterated methyl jasmonate is then extracted with an organic solvent such as diethyl ether.

-

Purification of Methyl Ester: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting deuterated methyl jasmonate can be purified by column chromatography.

-

Hydrolysis to Jasmonic Acid-d3: The purified deuterated methyl jasmonate is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and a co-solvent like methanol, followed by acidification with an acid like hydrochloric acid.

-

Final Extraction and Purification: The resulting this compound is extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product.

Caption: Simplified workflow for the synthesis of this compound.

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the accurate quantification of endogenous jasmonic acid in biological samples.[12][13] Its nearly identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, cleanup, and LC-MS/MS analysis, thus correcting for any sample loss or matrix effects.[12]

Experimental Protocol: Quantification of Jasmonic Acid in Plant Tissue

-

Sample Preparation:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

To a known amount of tissue (e.g., 50-100 mg), add a precise amount of this compound solution in a suitable extraction solvent (e.g., 80% methanol with 1% acetic acid).[14][15]

-

Homogenize the sample and centrifuge to pellet the debris.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.[14]

-

Wash the cartridge with a weak solvent (e.g., 1% acetic acid in water).

-

Elute the jasmonic acid and the internal standard with a stronger solvent (e.g., 80% acetonitrile with 1% acetic acid).[14]

-

Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, both with a small amount of formic or acetic acid to improve peak shape.[16][17]

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both endogenous jasmonic acid and this compound.[17]

Typical MRM Transitions (Negative Ion Mode):

-

Jasmonic Acid: m/z 209.1 → 59.0

-

This compound: m/z 212.3 → 59.0 or 62.0 (depending on fragmentation of the deuterated portion)

-

-

Quantification:

-

Calculate the peak area ratio of the endogenous jasmonic acid to the this compound internal standard.

-

Determine the concentration of endogenous jasmonic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of non-labeled jasmonic acid and a fixed concentration of the internal standard.

-

Caption: Workflow for the quantification of jasmonic acid using a deuterated internal standard.

Biological Activity and the Effect of Deuteration

Jasmonic acid is a key signaling molecule in the jasmonate signaling pathway, which is crucial for plant defense and development. The binding of jasmonoyl-isoleucine (the bioactive form of JA) to the COI1-JAZ co-receptor complex initiates a signaling cascade leading to the expression of jasmonate-responsive genes.[18]

The introduction of deuterium atoms is generally not expected to significantly alter the biological activity of the molecule in terms of its ability to bind to receptors or enzymes.[19] The primary impact of deuteration is the kinetic isotope effect, where the increased mass of deuterium can slow down reactions that involve the cleavage of a carbon-deuterium bond. This can affect the rate of metabolism of the compound. However, for its role as an internal standard in analytical methods, the biological activity is less critical than its chemical similarity to the endogenous analyte.

Conclusion

This compound is an indispensable tool for researchers striving for accurate and reliable quantification of jasmonic acid in biological matrices. Its chemical and physical properties closely mimic those of the endogenous hormone, ensuring its utility as a robust internal standard in LC-MS-based analytical workflows. A thorough understanding of its structure, synthesis, and proper application, as outlined in this guide, empowers scientists to generate high-quality, reproducible data, thereby advancing our knowledge of the complex role of jasmonates in plant biology and beyond.

References

-

Galka, M., et al. (2005). Syntheses of deuterated jasmonates for mass spectrometry and metabolism studies. Journal of Labelled Compounds and Radiopharmaceuticals, 48(12), 869-875. Available at: [Link]

-

Swiatek, A., et al. (2004). Metabolic Fate of Jasmonates in Tobacco Bright Yellow-2 Cells. Plant Physiology, 135(1), 161-172. Available at: [Link]

-

Ahmad, A., et al. (1996). (-)-Jasmonic Acid, a Phytotoxic Substance from Botryodiplodia theobromae: Characterization by NMR Spectroscopic Methods. Journal of Natural Products, 59(12), 1177-1179. Available at: [Link]

-

Liang, Y. S., et al. (2006). Metabolomic analysis of methyl jasmonate treated Brassica rapa leaves by 2-dimensional NMR spectroscopy. Phytochemistry, 67(22), 2503-2511. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000525 - Jasmonic Acid (C12H18O3). Available at: [Link]

-

Glauser, G. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. Available at: [Link]

-

Ullah, C., et al. (2018). The plant stress hormone jasmonic acid evokes defensive responses in streptomycetes. PNAS, 115(41), 10506-10511. Available at: [Link]

-

bioWORLD. (2017). SAFETY DATA SHEET: Jasmonic Acid. Available at: [Link]

-

Liu, X., et al. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 55(21), 2231-2235. Available at: [Link]

-

Ljung, K., et al. (2002). Methods of Plant Hormone Analysis. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. Available at: [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). Showing NP-Card for Jasmonic acid (NP0002774). Available at: [Link]

-

Mueller, M. J., & Brodschelm, W. (1998). Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. Analytical Biochemistry, 257(2), 186-194. Available at: [Link]

-

Cao, D. (2021). Phytohormone extraction. Plant Success. Available at: [Link]

-

Al-Japairai, K. A. S., et al. (2023). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science, 14, 1276023. Available at: [Link]

-

Kim, H. K., et al. (2010). Profiling the jasmonic acid responses by nuclear magnetic resonance-based metabolomics. Methods in Molecular Biology, 649, 237-248. Available at: [Link]

-

Miersch, O., et al. (2004). Metabolic Fate of Jasmonates in Tobacco Bright Yellow-2 Cells. Plant Physiology, 135(1), 161-172. Available at: [Link]

-

Glauser, G., et al. (2018). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. In Plant Hormones (pp. 19-30). Humana Press, New York, NY. Available at: [Link]

-

Kojima, M., et al. (2009). Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry. Plant and Cell Physiology, 50(7), 1201-1214. Available at: [Link]

-

Balcke, G. U., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417. Available at: [Link]

-

ChemWhat. (n.d.). rac-trans Jasmonic Acid CAS#: 903510-51-0. Available at: [Link]

-

Abeles, F. B. (1966). Mechanisms of Hormone Action: Use of Deuterated Ethylene to Measure Isotopic Exchange with Plant Material and the Biological Effects of Deuterated Ethylene. Plant Physiology, 41(4), 585-588. Available at: [Link]

-

SpectraBase. (n.d.). Methyldihydrojasmonate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Boland, W., et al. (1998). Biosynthesis of cis-Jasmone: a pathway for the inactivation and the disposal of the plant stress hormone jasmonic acid to the gas phase?. Helvetica Chimica Acta, 81(10), 1754-1773. Available at: [Link]

-

MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL: Extraction of phytohormones for subsequent LC/MS/MS analysis. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No : 903510-51-0. Available at: [Link]

-

Wasternack, C., & Hause, B. (2013). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany, 111(6), 1021-1058. Available at: [Link]

-

Matsuura, H., & Yoshihara, T. (2003). Metabolism of deuterium-labeled jasmonic acid and OPC 8:0 in the potato plant (Solanum tuberosum L.). Bioscience, Biotechnology, and Biochemistry, 67(9), 1903-1907. Available at: [Link]

-

Husain, A., et al. (1996). (-)-Jasmonic Acid, a Phytotoxic Substance from Botryodiplodia theobromae: Characterization by NMR Spectroscopic Methods. Journal of Natural Products, 59(12), 1177-1179. Available at: [Link]

-

Ferrieri, R. A., et al. (2005). Synthesis of the phytohormone [11C]methyl jasmonate via methylation on a C18 Sep Pak™ cartridge. Journal of Labelled Compounds and Radiopharmaceuticals, 48(6), 427-435. Available at: [Link]

-

Liang, Y. S., et al. (2006). Metabolomic analysis of methyl jasmonate treated Brassica rapa leaves by 2-dimensional NMR spectroscopy. Phytochemistry, 67(22), 2503-2511. Available at: [Link]

-

FooDB. (2010). Showing Compound Jasmonic acid (FDB015493). Available at: [Link]

-

Philmus, B., et al. (2018). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. Journal of Natural Products, 81(5), 1144-1151. Available at: [Link]

-

HiMedia Laboratories. (n.d.). (±)-Jasmonic acid. Available at: [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]

-

Zhang, Y., et al. (2025). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. bioRxiv. Available at: [Link]

-

Ali, B., et al. (2021). Role of jasmonic acid in improving tolerance of rapeseed (Brassica napus L.) to Cd toxicity. Ecotoxicology and Environmental Safety, 209, 111816. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemwhat.com [chemwhat.com]

- 3. (±)-茉莉酸 BioReagent, suitable for plant cell culture, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. The plant stress hormone jasmonic acid evokes defensive responses in streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. np-mrd.org [np-mrd.org]

- 7. bmse000525 Jasmonic Acid at BMRB [bmrb.io]

- 8. np-mrd.org [np-mrd.org]

- 9. Mass Spectrometric Approaches to Study the Metabolism of Jasmonates: Biotransformation of Exogenously Supplemented Methyl Jasmonate by Cell Suspension Cultures of Moringa oleifera | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. plantsuccess.org [plantsuccess.org]

- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 16. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

- 17. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 18. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of Hormone Action: Use of Deuterated Ethylene to Measure Isotopic Exchange with Plant Material and the Biological Effects of Deuterated Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to Deuterium-Labeled Standards in Phytohormone Research

Foreword: Beyond Quantification, Towards Biological Truth

In the intricate world of plant science, phytohormones represent the signaling backbone, orchestrating everything from growth and development to stress responses. The ability to accurately measure the minute concentrations of these molecules is paramount to understanding their function. This guide delves into the core of precise phytohormone analysis: the indispensable role of deuterium-labeled internal standards. We will move beyond mere protocol recitation to explore the foundational principles, the rationale behind methodological choices, and the practical applications that empower researchers to generate robust, reproducible, and biologically meaningful data. This document is intended for researchers, scientists, and drug development professionals who seek not just to measure, but to understand.

The Principle of Isotope Dilution: A Foundation of Trust

At its core, the use of deuterium-labeled standards hinges on the principle of stable isotope dilution (SID) , a powerful analytical technique for quantitative analysis, primarily using mass spectrometry.[1] A known quantity of a stable isotope-labeled version of the analyte (in this case, a deuterium-labeled phytohormone) is added to a sample at the very beginning of the extraction process.[2][3] This "internal standard" is chemically identical to the endogenous, unlabeled phytohormone but has a greater mass due to the presence of deuterium atoms.

The critical advantage of this approach is that the internal standard experiences the exact same physical and chemical variations as the target analyte throughout the entire analytical workflow.[1] This includes degradation, incomplete extraction, derivatization inefficiencies, and variations in instrument response. Because the mass spectrometer can differentiate between the labeled (internal standard) and unlabeled (endogenous analyte) forms based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant regardless of sample loss. By measuring this final ratio, one can accurately calculate the initial concentration of the endogenous phytohormone in the sample. This self-validating system is the cornerstone of trustworthy quantification in complex biological matrices.[4]

Why Deuterium? The Practical Choice

While other stable isotopes like ¹³C and ¹⁵N can be used, deuterium (²H or D) is the most common choice for labeling internal standards in phytohormone analysis.[1][5] The primary reasons for this are:

-

Cost-Effectiveness: The synthesis of deuterated compounds is generally less expensive than that of ¹³C or ¹⁵N labeled analogues.[1][5]

-

Synthetic Accessibility: A wide variety of deuterated reagents and synthetic methodologies are available, making the introduction of deuterium into complex molecules like phytohormones relatively straightforward.[6]

However, the use of deuterium is not without its challenges, which will be discussed in the context of experimental design.

The Deuterium-Labeled Standard in Practice: An Experimental Workflow

The journey from plant tissue to quantitative data is a multi-step process. The integration of the deuterium-labeled internal standard at the outset is what ensures the fidelity of the final result.

The Critical First Step: Sample Homogenization and Spiking

Immediately after harvesting and weighing the plant tissue, it is flash-frozen in liquid nitrogen to halt all metabolic activity.[7] The frozen tissue is then homogenized to a fine powder. It is at this stage, before any extraction or purification, that a precise and known amount of the deuterium-labeled internal standard solution is added.[2][3]

Expert Insight: This initial spiking is non-negotiable. Adding the standard later in the workflow would negate its primary purpose, as it would not account for losses during the initial extraction and purification steps.

The following diagram illustrates the generalized workflow for phytohormone quantification using deuterium-labeled internal standards.

Caption: A generalized workflow for phytohormone analysis using deuterium-labeled internal standards.

Extraction: The Art of Solvent Selection

The choice of extraction solvent is critical and depends on the polarity of the target phytohormones.[8][9] A common strategy is to use a solvent system that can efficiently extract a broad range of phytohormones with varying polarities.

-

Methanol/Water/Acetic Acid Mixtures: Acidified aqueous methanol is a widely used solvent system.[7] Methanol is effective at disrupting cell membranes and solubilizing a wide range of compounds.[10] The water component helps to extract more polar phytohormones, while a small amount of acid (like acetic or formic acid) helps to keep acidic hormones like abscisic acid (ABA), salicylic acid (SA), and indole-3-acetic acid (IAA) in their protonated form, which improves their extraction efficiency and chromatographic behavior.[7]

-

Acetonitrile: Acetonitrile is another effective solvent, particularly for its ability to precipitate proteins, which can simplify sample cleanup.[7]

Causality in Action: The reason for using acidified solvents is to suppress the ionization of acidic phytohormones. In their neutral form, they are less polar and thus more readily extracted into the organic solvent phase. This choice directly impacts the recovery of the analyte and, by extension, the accuracy of the quantification.

Purification and Concentration

Crude plant extracts are complex mixtures containing numerous compounds that can interfere with LC-MS/MS analysis. Solid-phase extraction (SPE) is a common cleanup step.[7] For example, a C18 SPE cartridge can be used to retain the moderately non-polar phytohormones while more polar, interfering compounds are washed away.[7] The phytohormones are then eluted with a stronger organic solvent.

Following purification, the sample is typically evaporated to dryness and then reconstituted in a small, precise volume of the initial mobile phase used for the LC-MS/MS analysis.[7] This step concentrates the analytes to improve detection sensitivity.

LC-MS/MS Analysis: The Moment of Truth

The reconstituted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography step separates the different phytohormones in the mixture based on their physicochemical properties (e.g., polarity). The tandem mass spectrometer then performs the quantification.

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode.[11] In this mode, the instrument is programmed to detect specific "transitions" for both the endogenous phytohormone and its deuterium-labeled internal standard. A transition consists of a precursor ion (the m/z of the intact molecule) and a product ion (a specific fragment generated by collision-induced dissociation). This two-stage filtering provides exceptional specificity and sensitivity.

The instrument measures the peak areas for the endogenous analyte and the deuterated internal standard. The ratio of these areas is then used to calculate the concentration of the endogenous phytohormone against a calibration curve.

Designing and Synthesizing Deuterium-Labeled Standards: Key Considerations

The utility of a deuterium-labeled standard is highly dependent on its design and synthesis.

Position of the Label

The placement of deuterium atoms is critical for the stability of the internal standard. Deuterium atoms should be placed in positions that are not susceptible to exchange with protons from the solvent or during sample processing.[5][12]

-

Avoid Exchangeable Positions: Deuterium should not be placed on heteroatoms like oxygen or nitrogen (e.g., in hydroxyl or amine groups) as these readily exchange with hydrogen in protic solvents.[12]

-

Avoid Labile Carbon Positions: Deuterium atoms on carbons adjacent to carbonyl groups can sometimes be labile and prone to exchange under certain pH conditions.[12]

-

Strategic Placement: Ideally, labels are placed on a part of the molecule that is synthetically accessible and results in a stable, non-exchangeable C-D bond. For example, placing deuterium on an aromatic ring or a stable alkyl chain is a common strategy.

The following diagram illustrates the principle of selecting a stable position for deuterium labeling on an example phytohormone, Indole-3-Acetic Acid (IAA).

Caption: Rationale for deuterium label positioning on Indole-3-Acetic Acid (IAA).

Degree of Labeling

The mass difference between the labeled standard and the analyte should be sufficient to prevent isotopic crosstalk. A mass shift of at least 3 atomic mass units (amu) is generally recommended. This ensures that the isotopic envelope of the unlabeled analyte does not overlap with the signal of the labeled standard. For example, d5-Jasmonic Acid or d6-Abscisic Acid are commonly used standards.[2]

Method Validation and Data Interpretation: Ensuring Scientific Integrity

A robust analytical method is a validated one. Key parameters are assessed to ensure the method is reliable and fit for purpose.[4]

Quantitative Performance Metrics

The following table summarizes typical performance metrics for a validated LC-MS/MS method for phytohormone analysis using deuterium-labeled internal standards.

| Parameter | Description | Typical Values |

| Linearity (R²) | The correlation between the concentration and the instrument response. | > 0.99[11] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.01 - 1.8 ng/g[13] |

| Limit of Quantification (LOQ) | The lowest concentration that can be accurately and precisely quantified. | 0.05 ng/mL - 5.9 ng/g[11][13] |

| Precision (%RSD) | The closeness of repeated measurements. | < 15%[4] |

| Accuracy (%Recovery) | The closeness of a measured value to the true value. | 85-115%[11] |

Data presented are representative values compiled from various validated methods.

Protocol: Generic Phytohormone Extraction

This protocol provides a generalized workflow. Researchers should optimize steps based on their specific plant matrix and target analytes.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle or bead beater

-

Microcentrifuge tubes

-

Extraction Solvent (e.g., 80% Methanol, 1% Acetic Acid)

-

Deuterium-labeled internal standard stock solution

-

Centrifuge, SpeedVac

-

SPE cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: a. Weigh approximately 50-100 mg of fresh plant tissue in a pre-weighed microcentrifuge tube. b. Immediately flash-freeze the tissue in liquid nitrogen. c. Homogenize the frozen tissue to a fine powder.

-

Internal Standard Spiking: a. To the frozen powder, add a known volume and concentration of the deuterium-labeled internal standard mixture (e.g., 10 µL of a 100 ng/mL solution).

-

Extraction: a. Add 1 mL of pre-chilled extraction solvent. b. Vortex vigorously for 1 minute. c. Shake at 4°C for 30 minutes. d. Centrifuge at 16,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube.

-

Purification (Optional): a. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. b. Load the supernatant onto the cartridge. c. Wash with 1 mL of water to remove highly polar impurities. d. Elute the phytohormones with 1 mL of 80% methanol.

-

Concentration and Reconstitution: a. Evaporate the eluate to dryness using a SpeedVac. b. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 10% acetonitrile with 0.1% formic acid). c. Vortex and centrifuge to pellet any insoluble material.

-

Analysis: a. Transfer the supernatant to an LC vial. b. Inject into the LC-MS/MS system for analysis.

Advanced Applications: Probing Biosynthesis and Metabolism

Beyond simple quantification, deuterium labeling can be a powerful tool for studying phytohormone dynamics. By feeding plants with deuterated water (D₂O) or deuterated precursors, researchers can trace the incorporation of deuterium into newly synthesized phytohormones.[14] This metabolic labeling approach allows for the measurement of biosynthesis and turnover rates, providing a dynamic view of phytohormone metabolism that cannot be achieved by static concentration measurements alone.[14]

Conclusion

Deuterium-labeled internal standards are not merely a technical convenience; they are a fundamental requirement for achieving accuracy and reliability in phytohormone research. By embracing the principles of isotope dilution and understanding the causality behind each step of the analytical workflow, researchers can build a self-validating system that ensures the integrity of their data. This robust foundation empowers the scientific community to unravel the complex roles of phytohormones in plant biology with confidence, paving the way for innovations in agriculture and the development of new plant-derived therapeutics.

References

-

Trapp, M. A., de Souza, G. D., Rodrigues-Filho, E., & Bolzani, V. da S. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5. [Link]

-

Le, S., Furbank, R. T., & Cazzonelli, C. I. (2022). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. bio-protocol, 12(15), e4493. [Link]

-

MSU Mass Spectrometry and Metabolomics Core. (2019). MSU_MSMC_003 Phytohormone extraction for LC-MS-MS. Michigan State University. [Link]

-

Hakeem, K. R., et al. (2025). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science. [Link]

-

Pan, X., et al. (2010). A rapid and sensitive method for quantitative profiling of multiple hormones in plants. Nature Protocols, 5(6), 986-992. [Link]

-

Todoroki, Y., et al. (2008). Deuterium-labeled phaseic acid and dihydrophaseic acids for internal standards. Bioscience, Biotechnology, and Biochemistry, 72(5), 1361-1364. [Link]

-

Al-Jallad, T., et al. (2025). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Molecules, 30(23), 5049. [Link]

-

Kojima, M., & Sakakibara, H. (2012). Deuterium-labeled Phaseic Acid and Dihydrophaseic Acids for Internal Standards. Methods in Molecular Biology, 918, 51-60. [Link]

-

Trapp, M. A., de Souza, G. D., Rodrigues-Filho, E., & Bolzani, V. da S. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417. [Link]

-

Cao, D., et al. (2020). A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue. Frontiers in Plant Science, 11, 605069. [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2). [Link]

-

Le, S., Furbank, R. T., & Cazzonelli, C. I. (2022). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. bio-protocol, 12(15). [Link]

-

Various Authors. (2015). How do I choose solvents for extraction process of plant extract? ResearchGate. [Link]

-

K-Jhil Scientific. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil Scientific. [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

CD Bioparticles. (2024). Harnessing Plant Power: The Science Behind Solvent Selection in Plant Extraction. CD Bioparticles. [Link]

-

Plant Success. (2021). Phytohormone extraction. ARC Centre of Excellence for Plant Success in Nature and Agriculture. [Link]

-

Lee, Y., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Antioxidants, 13(10), 1234. [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 3. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. plantsuccess.org [plantsuccess.org]

- 8. researchgate.net [researchgate.net]

- 9. Harnessing Plant Power: The Science Behind Solvent Selection in Plant Extraction [greenskybio.com]

- 10. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Isotopic Labeling in Metabolic Flux Analysis of Jasmonates

Foreword: Decoding the Dynamics of Plant Defense

Jasmonates (JAs) are a class of lipid-derived phytohormones that are central orchestrators of plant growth, development, and, most critically, defense responses against a wide array of biotic and abiotic stresses.[1][2][3] Understanding the intricate network of JA biosynthesis and signaling is paramount for developing strategies to enhance crop resilience and for the discovery of novel therapeutic agents. Metabolic Flux Analysis (MFA) provides a powerful lens to quantify the rates (fluxes) of metabolic pathways, offering a dynamic perspective that transcends static metabolite measurements.[4][5] This guide provides a comprehensive, in-depth exploration of the application of isotopic labeling for MFA of the jasmonate pathway, designed for researchers, scientists, and drug development professionals seeking to unravel the complexities of plant secondary metabolism.

The Jasmonate Biosynthetic and Signaling Network: A Primer

The biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), originates from α-linolenic acid (α-LeA) released from chloroplast membranes.[2][6] This multi-step process involves enzymes localized in both the chloroplast and peroxisome.[7] Upon synthesis, JA-Ile acts as a key signaling molecule, binding to the SCF-COI1-JAZ co-receptor complex in the nucleus, which leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors that regulate JA-responsive genes.[3][8]

To effectively apply MFA, a thorough understanding of this pathway is essential. The following diagram illustrates the core biosynthetic route of jasmonates.

Principles of Isotopic Labeling for Metabolic Flux Analysis

MFA in the context of jasmonate biosynthesis aims to quantify the in vivo rates of each enzymatic step and the overall pathway output. This is achieved by introducing a stable isotope-labeled precursor (a "tracer") into the biological system and tracking its incorporation into downstream metabolites.[5][9]

The Rationale Behind Isotopic Tracers

Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and can be used to "label" molecules.[9] When a plant is fed a ¹³C-labeled precursor, the labeled atoms are incorporated into the carbon backbones of metabolites throughout the network. By measuring the distribution of these isotopes in jasmonates and their intermediates, we can infer the activity of the pathways leading to their formation.[5][10]

Steady-State vs. Non-Stationary MFA

Two primary approaches are used in MFA:

-

Isotopically Stationary MFA (S-MFA): This method assumes that the metabolic system is at a steady state, meaning the concentrations of metabolites are constant over time.[5] The labeling experiment is run long enough for the isotopic enrichment in the metabolites to also reach a steady state. This approach is powerful for determining relative flux distributions.

-

Isotopically Non-Stationary MFA (INST-MFA): This technique involves collecting samples at multiple time points before the system reaches isotopic steady state.[11] INST-MFA can provide more detailed information about flux dynamics and absolute flux values, which is particularly useful for studying responses to stimuli that trigger jasmonate production.[11][12]

Experimental Design and Workflow: A Step-by-Step Guide

A well-designed isotopic labeling experiment is the cornerstone of a successful MFA study. The following workflow outlines the critical steps, from tracer selection to data analysis.

Detailed Experimental Protocol

Objective: To determine the metabolic flux through the jasmonate biosynthetic pathway in response to a stimulus (e.g., wounding or elicitor treatment).

1. Tracer Selection and Preparation:

- Rationale: The choice of tracer is critical and depends on the specific metabolic questions being addressed.[13] For a broad overview of carbon metabolism leading to jasmonates, universally labeled ¹³C-glucose (U-¹³C-glucose) is a common choice for cell cultures or feeding experiments. For whole-plant studies under more natural conditions, ¹³CO₂ can be supplied.[14][15]

- Protocol:

- Prepare a sterile nutrient medium for your plant or cell culture system.

- For liquid cultures, dissolve U-¹³C-glucose to the desired final concentration.

- For whole plants, set up a sealed growth chamber for the administration of ¹³CO₂.

2. Isotopic Labeling Experiment:

- Rationale: The duration of labeling is a key parameter. For INST-MFA, a time-course experiment is necessary. For S-MFA, a longer incubation is required to ensure isotopic steady state.

- Protocol:

- Grow plant material (e.g., Arabidopsis thaliana cell suspension culture or seedlings) under controlled conditions.

- Introduce the ¹³C-labeled tracer.

- At designated time points (for INST-MFA) or after a prolonged period (for S-MFA), apply the stimulus to induce jasmonate synthesis.

- Collect samples at appropriate intervals post-stimulation.

3. Quenching and Metabolite Extraction:

- Rationale: Metabolism must be halted instantaneously to preserve the in vivo metabolic state.[16] This is typically achieved by rapid freezing. Subsequent extraction must efficiently recover the target metabolites.

- Protocol:

- Rapidly harvest the plant tissue and immediately flash-freeze in liquid nitrogen.

- Grind the frozen tissue to a fine powder under liquid nitrogen.

- Extract metabolites using a pre-chilled solvent mixture, such as 80% methanol.

- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

Analytical Techniques for Isotope Analysis

The accurate measurement of isotopic enrichment in metabolites is crucial for MFA. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical platforms used for this purpose.[17]

Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[18] In isotopic labeling experiments, MS can distinguish between unlabeled metabolites and their ¹³C-labeled isotopologues, which have a higher mass.

-

Strengths: High sensitivity, high throughput, and the ability to analyze complex mixtures when coupled with liquid chromatography (LC-MS).[19]

-

Data Output: MS provides the Mass Isotopologue Distribution (MID), which is the fractional abundance of each isotopologue of a given metabolite.

| Precursor/Intermediate | Unlabeled Mass (m/z) | Fully ¹³C-Labeled Mass (m/z) | Mass Shift |

| α-Linolenic Acid (C18) | ~277 | ~295 | +18 |

| Jasmonic Acid (C12) | ~210 | ~222 | +12 |

Table 1: Example Mass Shifts for Key Jasmonate Pathway Metabolites with Full ¹³C Labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of labeled atoms within a molecule's structure.[20][21] While generally less sensitive than MS, NMR is non-destructive and highly quantitative.[19]

-

Strengths: Provides positional isotopomer information, which can resolve fluxes through pathways that are indistinguishable by MS alone.[22] It is also capable of in vivo measurements.

-

Data Output: NMR can provide the fractional abundance of specific positional isotopomers (e.g., the percentage of jasmonic acid labeled at the C1 position).

Computational Modeling and Flux Calculation

The raw analytical data (MIDs from MS or positional enrichment from NMR) must be integrated into a computational model to calculate metabolic fluxes.[23][24]

The Stoichiometric Model

A stoichiometric model of the jasmonate pathway and connected central metabolism is constructed. This model represents all the relevant biochemical reactions, their substrates, products, and stoichiometry.[4]

Flux Balance Analysis (FBA) and Beyond

Software packages like COBRApy are used to perform flux calculations.[25] The core principle is to find a flux distribution that is consistent with the experimental labeling data.[26] This is often formulated as an optimization problem where the difference between the measured and simulated labeling patterns is minimized.[25]

Conclusion: The Future of Jasmonate Research

Isotopic labeling combined with MFA offers an unparalleled view into the dynamic regulation of jasmonate metabolism. This powerful approach allows researchers to move beyond simple metabolite profiling to a quantitative understanding of pathway activity in response to genetic modifications, environmental stimuli, or chemical treatments. By elucidating the control points and bottlenecks in jasmonate biosynthesis, MFA will continue to be an indispensable tool in the development of more resilient crops and in the bio-engineering of high-value plant-derived compounds.

References

-

Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Morgan, J. A., & Shanks, J. V. (2002). Quantification of metabolic flux in plant secondary metabolism by a biogenetic organizational approach. Metabolic Engineering, 4(3), 257–262. [Link]

-

Cocuron, J.-C., Ross, Z., & Alonso, A. P. (2020). Metabolic flux analysis of secondary metabolism in plants. Metabolic Engineering Communications, 10, e00123. [Link]

-

Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 68(6), 1303–1321. [Link]

-

Ueda, J., Miyamoto, K., & Kamisaka, S. (2003). Signaling pathways for the Biosynthesis and action of Jasmonates. Journal of Plant Research, 116(3), 221–227. [Link]

-

Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(18), 2323–2333. [Link]

-

Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway. (n.d.). Analyst. Retrieved January 15, 2026, from [Link]

-

Zhang, Z., Li, J., Li, F., Liu, T., & Chen, C. (2017). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 18(10), 2097. [Link]

-

Verma, M., & Chib, S. (2019). METABOLIC FLUX ANALYSIS IN PLANT METABOLIC NETWORK. International Journal of Current Research, 11(11), 8196-8203. [Link]

-

Pauwels, L., & Goossens, A. (2016). Evolution of jasmonate biosynthesis and signaling mechanisms. Journal of Experimental Botany, 68(6), 1333–1346. [Link]

-

Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway. (2011). The Analyst, 136(8), 1636–1643. [Link]

-

Ghosh, S., & Shachar-Hill, Y. (2011). statistical design of isotope labeling experiments for improved quantification of flux in complex plant metabolic networks. Molecular BioSystems, 7(4), 1195–1207. [Link]

-

Junker, B. H. (2014). Flux analysis in plant metabolic networks: Increasing throughput and coverage. Current Opinion in Biotechnology, 29, 139–145. [Link]

-

Ratcliffe, R. G., & Shachar-Hill, Y. (2001). PROBING PLANT METABOLISM WITH NMR. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 499–526. [Link]

-

Kim, H. K., Choi, Y. H., & Verpoorte, R. (2010). HR-MAS NMR Applications in Plant Metabolomics. Planta Medica, 76(15), 1699–1705. [Link]

-

van Winden, W. A., van Dam, J. C., Ras, C., Kleijn, R. J., & Heijnen, J. J. (2005). Optimal Design of Isotope Labeling Experiments. In Metabolic Engineering in the Post-Genomic Era (pp. 219–236). Springer. [Link]

-

Ratcliffe, R. G., & Shachar-Hill, Y. (2006). Plant NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 221–259. [Link]

-

Emwas, A.-H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. [Link]

-

Hirayama, T., Kikuchi, J., & Kuromori, T. (2004). Stable Isotope Labeling of Arabidopsis thaliana for an NMR-Based Metabolomics Approach. Plant and Cell Physiology, 45(8), 1109–1115. [Link]

-

Bueschl, C., Kluger, B., Berthiller, F., Lirk, G., & Schuhmacher, R. (2017). Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science, 8, 789. [Link]

-

Wittmann, C. (1999). Mass spectrometry for metabolic flux analysis. Advances in Biochemical Engineering/Biotechnology, 74, 39–64. [Link]

-

Young, J. D. (2014). Isotopically nonstationary 13C metabolic flux analysis. Methods in Molecular Biology, 1090, 155–173. [Link]

-

M. H., & K. M. (2021). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 11(12), 843. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 23(4), 629–636. [Link]

-

Yuan, J., Bennett, G. N., & M. R. (2020). Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(11), 447. [Link]

-

Eisenreich, W., & Bacher, A. (2016). Decoding Biosynthetic Pathways in Plants by Pulse-Chase Strategies Using 13CO2 as a Universal Tracer. Methods in Enzymology, 576, 231–259. [Link]

-

G. F., & C. A. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26079–26101. [Link]

-

Metabolic flux analysis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

G. F., & C. A. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26079–26101. [Link]

-

Wittmann, C. (2002). Metabolic flux analysis using mass spectrometry. Advances in Biochemical Engineering/Biotechnology, 74, 39–64. [Link]

-

Mathematical Modeling of Metabolic Flux: Integrating COBRApy and Escher for Enhanced Analysis. (2023). 2023 5th International Conference on System Engineering and Technology (ICSET), 1-6. [Link]

-

Wasternack, C., & Strnad, M. (2021). Metabolism, signaling, and transport of jasmonates. Journal of Integrative Plant Biology, 63(10), 1645–1663. [Link]

-

Wang, Y., & Wu, J. (2023). Jasmonates Coordinate Secondary with Primary Metabolism. International Journal of Molecular Sciences, 24(18), 14170. [Link]

-

Park, J. O., & Wang, Y. (2022). Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. Current Opinion in Biotechnology, 75, 102701. [Link]

-

Schwender, J. (2016). Reconstruction of the labeling patterns of biosynthetic precursors a... ResearchGate. Retrieved January 15, 2026, from [Link]

-

A Roadmap for Interpreting 13 C Metabolite Labeling Patterns from Cells. (n.d.). Current Opinion in Biotechnology. Retrieved January 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjlbpcs.com [rjlbpcs.com]

- 5. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways for the Biosynthesis and action of Jasmonates | Semantic Scholar [semanticscholar.org]

- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decoding Biosynthetic Pathways in Plants by Pulse-Chase Strategies Using 13CO2 as a Universal Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 17. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HR-MAS NMR Applications in Plant Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PROBING PLANT METABOLISM WITH NMR. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 25. eares.org [eares.org]

- 26. mdpi.com [mdpi.com]

Navigating Phytohormone Signaling: A Technical Guide to Preliminary Studies with rac-trans Jasmonic Acid-d3

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals embarking on preliminary studies utilizing rac-trans Jasmonic Acid-d3. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to study design. Herein, we explore the core principles of employing this deuterated internal standard in quantitative mass spectrometry-based analyses, particularly within the context of plant biology and metabolomics.

Introduction: The Significance of Jasmonates and the Role of Deuterated Standards

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based phytohormones that play a critical role in regulating a wide array of physiological processes in plants.[1][2][3] These processes range from growth and development, including seed germination and fruit ripening, to mediating defense responses against biotic and abiotic stresses.[1][4][5][6] The jasmonate signaling pathway is a complex network that allows plants to respond to external stimuli such as herbivory and pathogen attacks by inducing the expression of defense-related genes.[1][7][8]

Quantitative analysis of endogenous phytohormones like jasmonic acid is crucial for understanding these intricate signaling cascades. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity.[9] However, the accuracy of LC-MS quantification can be compromised by various factors, including sample loss during preparation, matrix effects, and instrument variability.[9][10][11]

To overcome these challenges, the use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard.[9][12] Deuterated standards are chemically identical to the analyte of interest but have a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[9][12] This mass difference allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[9] By adding a known amount of the deuterated standard to the sample at the initial stage, it serves as a proxy to correct for any variations, leading to highly accurate and precise quantification.[9][13]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 903510-51-0 | [14][15] |

| Molecular Formula | C12H15D3O3 | [14][15] |

| Molecular Weight | 213.29 | [14] |

| Applications | Labeled Jasmonic Acid for use in the fragrance industry and as an internal standard. | [14] |

Experimental Design: A Self-Validating Workflow

The cornerstone of trustworthy preliminary studies is a well-designed, self-validating experimental workflow. This involves not just the execution of steps but a clear understanding of their purpose and the inclusion of appropriate controls.

Conceptual Workflow for Phytohormone Quantification

The following diagram illustrates a comprehensive workflow for the quantification of endogenous jasmonic acid in plant tissue using this compound as an internal standard.

Caption: Workflow for Jasmonic Acid Quantification using a Deuterated Internal Standard.

Step-by-Step Protocol: Liquid-Liquid Extraction (LLE) for Jasmonate Analysis

This protocol provides a detailed methodology for the extraction of jasmonates from plant tissue, incorporating this compound for accurate quantification.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol with 1% acetic acid)

-

This compound stock solution (known concentration)

-

Dichloromethane

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., 50% methanol)

-

LC-MS vials

Procedure:

-

Sample Collection and Homogenization:

-

Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Internal Standard Spiking:

-

To the powdered tissue, add a pre-determined volume of the this compound stock solution. The amount added should ideally result in a peak intensity comparable to the endogenous analyte.

-

This initial spiking is critical as it ensures the internal standard undergoes the exact same extraction and potential loss as the endogenous jasmonic acid.[9]

-

-

Extraction:

-

Add 1 mL of ice-cold extraction solvent to the sample.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 30 minutes, with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Liquid-Liquid Extraction (LLE):

-

To the supernatant, add an equal volume of dichloromethane.

-

Vortex for 1 minute to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase, which now contains the jasmonates.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of reconstitution solvent.

-

Vortex briefly and transfer to an LC-MS vial for analysis.

-

Data Interpretation and Validation

Accurate data interpretation is contingent on a robust analytical method. The use of a deuterated internal standard significantly enhances the reliability of quantification.[9][12]

Table 2: Hypothetical MRM Transitions for Jasmonic Acid Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Jasmonic Acid | 209.1 | 59.0 | 15 |

| This compound | 212.1 | 62.0 | 15 |

Note: These values are illustrative and should be optimized empirically on the specific mass spectrometer being used.

The quantification of endogenous jasmonic acid is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled jasmonic acid and a constant concentration of the deuterated internal standard.

The Jasmonate Signaling Pathway: A Visual Representation

Understanding the biological context of jasmonic acid is paramount. The following diagram illustrates the core components of the jasmonate signaling pathway.

Caption: Simplified Jasmonate (JA) Signaling Pathway.

In this pathway, various stresses trigger the release of α-linolenic acid from the membrane, initiating the biosynthesis of jasmonic acid.[4] JA is then converted to its bioactive form, JA-Isoleucine (JA-Ile), which binds to the F-box protein COI1.[7][8] This binding targets the JAZ repressor proteins for degradation, thereby releasing the transcription factor MYC2 to activate the expression of defense-related genes.[1][7]

Conclusion and Future Directions